molecular formula C13H14N2O2 B016321 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one CAS No. 25652-50-0

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No. B016321
CAS RN: 25652-50-0
M. Wt: 230.26 g/mol
InChI Key: HDBCLYQJIRLJOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one has been explored through different methodologies, highlighting the versatility of its preparation. For instance, Wu Ze-b (2014) reported its synthesis using a catalyst of solid super acid (SO42-/ ZrO2-SiO2) in ethanol with aromatic aldehydes, acetylacetone, and urea through refluxing, achieving a yield of 73.9% under mild conditions and short reaction time (Wu Ze-b, 2014). Similarly, Li Gong-chun (2010) utilized sulfamic acid as a catalyst under similar conditions to achieve a yield of 76.0%, highlighting the Biginelli condensation as a key reaction mechanism (Li Gong-chun, 2010).

Molecular Structure Analysis

The molecular structure of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one and its derivatives has been extensively studied using X-ray diffraction techniques. Gurskaya et al. (2003) conducted X-ray diffraction studies to analyze the conformational features of similar compounds, finding a dependency of the tetrahydropyrimidine ring's conformation on the orientation of the substituent at the C(4) atom (Gurskaya, Zavodnik, & Shutalev, 2003).

Chemical Reactions and Properties

The chemical reactions and properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one involve its utilization as a precursor for further chemical transformations. For example, Komkov et al. (2021) developed methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines, showcasing its versatility in forming complex heterocyclic compounds (Komkov, Kozlov, Dmitrenok, Kolotyrkina, Minyaev, & Zavarzin, 2021).

Physical Properties Analysis

The physical properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one include its melting point, solubility, and crystal structure, which are crucial for its application in various fields. However, specific detailed studies on the physical properties of this compound are limited in the literature provided.

Chemical Properties Analysis

The chemical properties of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one, including its reactivity, stability, and interaction with other chemical entities, are fundamental for its application in synthesis and drug design. Mamarakhmonov et al. (2003) investigated the relative stability and reaction centers for electrophilic attack of similar compounds, providing insights into its chemical behavior (Mamarakhmonov, Belen’kii, Chuvylkin, & Shakhidoyatov, 2003).

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Properties : A study by El‐Emary, Abdel-Mohsen, and Mohamed (2021) demonstrated that derivatives of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one have potential antimicrobial and anti-inflammatory properties against various bacteria and fungi (El‐Emary, Abdel-Mohsen, & Mohamed, 2021).

  • Synthesis Methods for Related Compounds : Dorokhov et al. (1991) described a convenient method for synthesizing related pyrimidines, which can be used in the development of more complex pyrimidine systems (Dorokhov, Gordeev, Komkov, & Bogdanov, 1991).

  • Chemical Reduction Studies : Zlatković and Radulović (2017) studied the LiAlH4-reduction of a similar compound, which can inform further chemical research and applications (Zlatković & Radulović, 2017).

  • Anticancer Activity : A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives by Abdellatif et al. (2014) indicated promising antitumor activity, suggesting potential in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

  • Antimicrobial, Anti-inflammatory, and Analgesic Activities : Research by Rajanarendar et al. (2012) on novel derivatives showed significant antimicrobial, anti-inflammatory, and analgesic activities, indicating potential as new antibiotics (Rajanarendar, Reddy, Krishna, Murthy, Reddy, & Rajam, 2012).

  • Calcium Antagonistic Activity : Yarim et al. (1999) found that certain compounds show calcium antagonistic activity, suggesting potential therapeutic applications in gastrointestinal disorders (Yarim, Saraç, Ertan, Batu, & Erol, 1999).

  • AIDS Chemotherapy Applications : A study by Ajani et al. (2019) synthesized pyrazole-based pyrimidine scaffolds, showing potential for new drug discovery and AIDS chemotherapy applications (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).

Safety And Hazards

The safety and hazards of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one are not explicitly mentioned in the available literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCLYQJIRLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343840
Record name 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

CAS RN

25652-50-0
Record name 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYL-6-METHYL-4-PHENYL-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Pouramiri, R Fayazi… - Iranian Journal of …, 2018 - ijcce.ac.ir
5-acetyl-6-methyl-4-aryl-3, 4-dihydropyrimidin-2 (1H)-ones were synthesized in good to excellent by one-pot three-component Biginelli condensation in the presence of ammonium salt […
Number of citations: 6 www.ijcce.ac.ir
B Pouramiri, K Rabiei, MH Meshkatalsadat… - Journal of Molecular …, 2023 - Elsevier
A novel 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (Saccharin)-based functional ionic liquid was designed, synthesized, characterized and successfully utilized as a recyclable catalyst …
Number of citations: 1 www.sciencedirect.com
L Weiwei - 2005 - core.ac.uk
Sodium benzenesulfinate is used widely in the preparation of sulfone, which plays an important role in organic synthesis. However the use of polymer-bound sodium benzenesulfinate …
Number of citations: 2 core.ac.uk
S Devi, P Tomar, KF Tarique, S Gourinath - academia.edu
Pyridoxal 5L-phosphate (PLP) functions as a cofactor for hundreds of different enzymes that are crucial to the survival of microorganisms. PLP-dependent enzymes have been …
Number of citations: 0 www.academia.edu
W Li, Y Lam - Journal of Combinatorial Chemistry, 2005 - ACS Publications
The facile preparation of 3,4-dihydropyrimidine-2-one derivatives with traceless solid-phase sulfone linker strategy is described. Key steps involved in the solid-phase synthetic …
Number of citations: 29 pubs.acs.org
A Darehkordi, MS Hosseini… - Iranian Journal of …, 2012 - ijmse.iust.ac.ir
Montmorillonite modified was used as an efficient environmental friendly catalyst for synthesis of 3, 4-dihydropyrimidine-2 (1H) ones under one-pot-three-component reaction. The …
Number of citations: 20 ijmse.iust.ac.ir

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